

Application Notes: Activation of the STING Pathway in THP-1 Cells

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Compound of Interest

Compound Name: STING agonist-24

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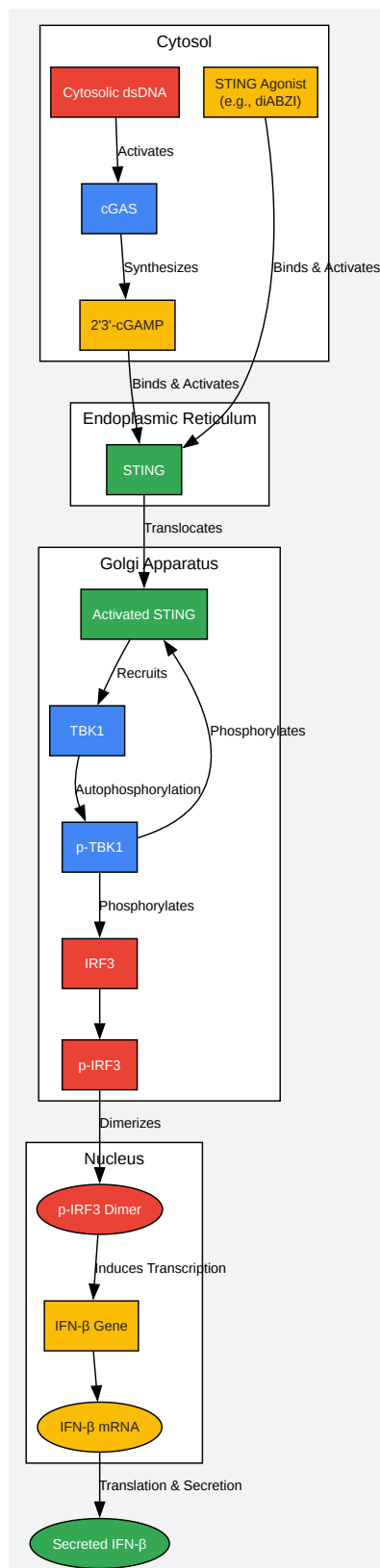
Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2][3] The human monocytic cell line, THP-1, is a widely used model for studying this pathway as it expresses all the necessary components for a robust response to STING agonists.[4] Upon activation, STING triggers a signaling cascade leading to the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of type I interferons, such as Interferon- β (IFN- β), and other pro-inflammatory cytokines.[1] This application note provides a detailed protocol for activating THP-1 cells with a STING agonist and methods for quantifying pathway activation.

STING Signaling Pathway in THP-1 Cells

The activation of the STING pathway in THP-1 cells begins with the detection of cyclic dinucleotides (CDNs), such as cGAMP, which are produced by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic DNA. STING, an endoplasmic reticulum-resident protein, acts as a direct sensor for these CDNs. Ligand binding induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor IRF3. Phosphorylated IRF3 then dimerizes and translocates

to the nucleus to induce the transcription of type I interferons and other interferon-stimulated genes.



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Caption: STING signaling pathway in THP-1 cells.

Experimental Protocols

Materials and Reagents

Reagent	Supplier	Catalog Number
THP-1 cells	ATCC	TIB-202
RPMI-1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
2'3'-cGAMP	InvivoGen	tlrl-nacga23
diABZI STING Agonist	MedChemExpress	HY-112925
PMA (Phorbol 12-myristate 13-acetate)	Sigma-Aldrich	P8139
Human IFN- β ELISA Kit	R&D Systems	DIFNB0
Phospho-IRF3 (Ser396) Antibody	Cell Signaling Technology	4947
Total IRF3 Antibody	Cell Signaling Technology	4302
Anti-rabbit IgG, HRP-linked Antibody	Cell Signaling Technology	7074

THP-1 Cell Culture

- Thawing: Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 300 x g for 5 minutes.

- **Culturing:** Resuspend the cell pellet in fresh complete medium and transfer to a T75 flask. Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
- **Subculturing:** Maintain the cell density between 2×10^5 and 8×10^5 cells/mL. Split the culture every 2-3 days by transferring a fraction of the cell suspension to a new flask with fresh medium. Avoid cell densities exceeding 1×10^6 cells/mL.

Differentiation of THP-1 Monocytes into Macrophage-like Cells (Optional)

For some experimental endpoints, it may be desirable to differentiate the monocytic THP-1 cells into a more macrophage-like phenotype, which results in adherence.

- Seed THP-1 cells in a culture plate at a density of 5×10^5 cells/mL.
- Add PMA to a final concentration of 10-50 ng/mL.
- Incubate for 24-48 hours. The cells will adhere to the plate and adopt a macrophage-like morphology.
- After incubation, gently aspirate the medium and wash the cells with fresh medium to remove any remaining PMA.
- Allow the cells to rest in fresh complete medium for at least 24 hours before STING agonist stimulation.

STING Agonist Stimulation Protocol

The following protocol describes the stimulation of undifferentiated (suspension) THP-1 cells.

- **Cell Plating:** Seed THP-1 cells in a 24-well plate at a density of 5×10^5 cells per well in 500 µL of complete medium.
- **Agonist Preparation:** Prepare stock solutions of STING agonists (e.g., 2'3'-cGAMP, diABZI) in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the agonists in complete medium to the desired final concentrations.

- **Stimulation:** Add the diluted STING agonist to the wells. For a negative control, add an equivalent volume of the vehicle.
- **Incubation:** Incubate the cells for the desired time period at 37°C and 5% CO₂. The optimal incubation time will depend on the specific readout.

STING Agonist	Typical Concentration Range	Incubation Time (IFN- β ELISA)	Incubation Time (p-IRF3 Western Blot)
2'3'-cGAMP	1 - 100 μ g/mL	4 - 24 hours	1 - 5 hours
diABZI	0.1 - 3 μ M	4 - 24 hours	1 - 4 hours
ADU-S100	0.8 - 100 μ M	5 - 48 hours	1 - 4 hours

Quantification of STING Pathway Activation

IFN- β ELISA

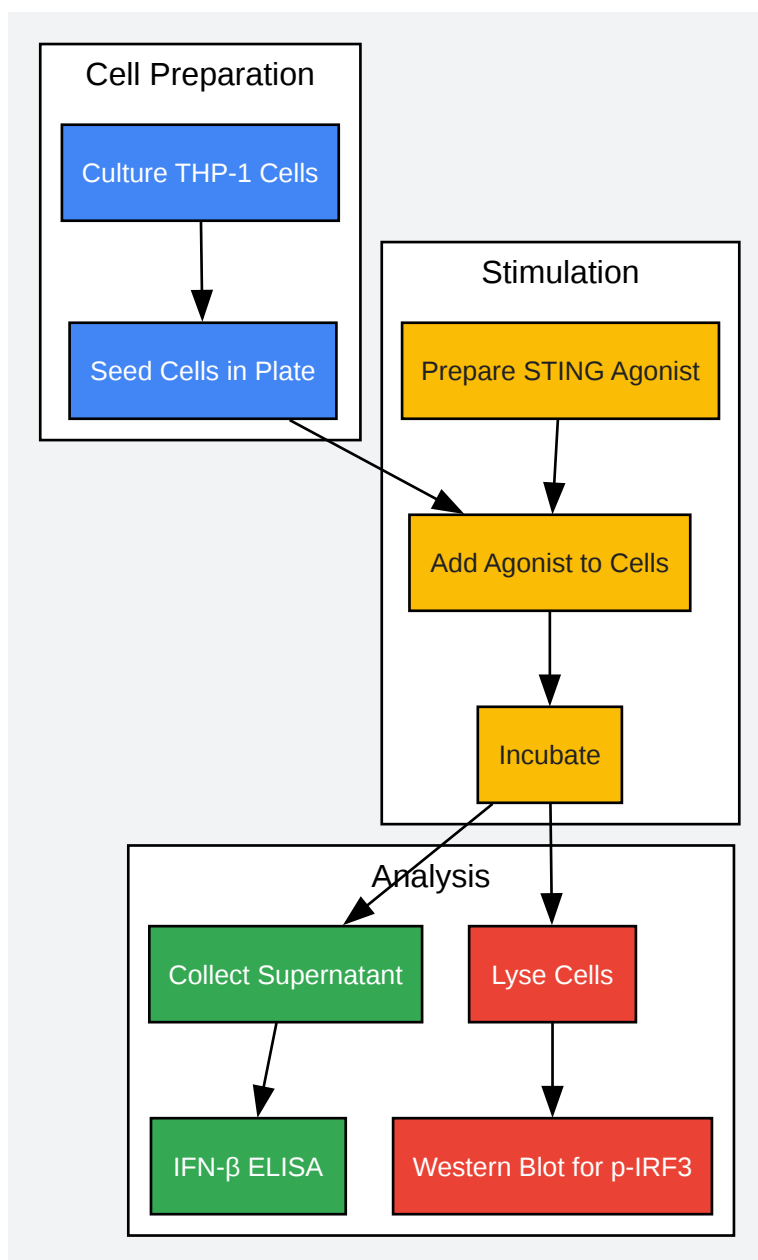
- **Sample Collection:** After the incubation period, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
- **Supernatant Transfer:** Carefully collect the cell culture supernatant without disturbing the cell pellet.
- **ELISA Protocol:** Perform the IFN- β ELISA according to the manufacturer's instructions. Briefly, this involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for colorimetric detection.
- **Data Analysis:** Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IFN- β based on a standard curve.

Western Blot for Phospho-IRF3

- **Cell Lysis:** After stimulation, collect the cells by centrifugation. Wash the cell pellet once with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.

- SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
 - Strip the membrane and re-probe for total IRF3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental Workflow



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Caption: Experimental workflow for STING agonist activation of THP-1 cells.

Troubleshooting

Issue	Possible Cause	Solution
Low/No IFN- β Production	Cell passage number too high	Use THP-1 cells below passage 20.
Inactive STING agonist	Verify the activity of the agonist with a positive control cell line.	
Incorrect incubation time	Optimize the incubation time for your specific agonist and concentration.	
High Background in Western Blot	Insufficient blocking	Increase blocking time or change blocking agent (e.g., from milk to BSA).
Antibody concentration too high	Titrate the primary and secondary antibodies to determine the optimal concentration.	
Cell Viability Issues	Agonist toxicity	Perform a dose-response curve to determine the optimal, non-toxic concentration of the agonist.
Contamination	Regularly check cell cultures for signs of contamination. Use antibiotics in the culture medium.	

Conclusion

This application note provides a comprehensive guide for the activation of the STING pathway in THP-1 cells. The detailed protocols for cell culture, agonist stimulation, and downstream analysis using ELISA and Western blotting will enable researchers to reliably study the effects of novel STING modulators. The provided diagrams and tables serve as quick references for the signaling pathway, experimental workflow, and key parameters. Adherence to these

protocols will facilitate reproducible and robust data generation in the investigation of STING-mediated immune responses.

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